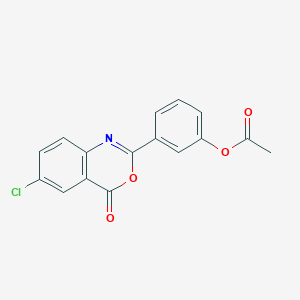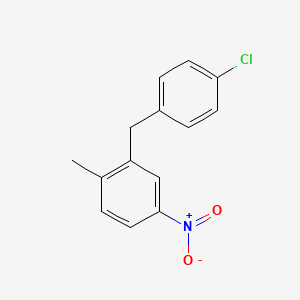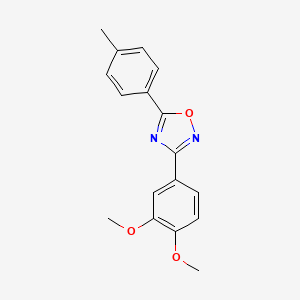![molecular formula C17H14ClNO3 B5869910 methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B5869910.png)
methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate, also known as MCBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MCBA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors involved in various biological processes. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in various cellular processes.
Biochemical and Physiological Effects:
methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses. In addition, methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate also has a wide range of potential therapeutic applications, which makes it a versatile compound for research. However, there are also some limitations to the use of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate in lab experiments. It can be toxic at high doses, and its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for the study of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate. One direction is to further elucidate its mechanism of action and to identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents based on methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate. Another direction is to study the pharmacokinetics and pharmacodynamics of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate in vivo, which could provide valuable information for the design of clinical trials. Finally, the synthesis of novel derivatives of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate with improved bioactivity and selectivity could lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with acryloyl chloride and 2-chloroaniline in the presence of a base catalyst. The reaction proceeds via an amide bond formation between the carboxylic acid group of 4-aminobenzoic acid and the amine group of 2-chloroaniline, followed by the addition of acryloyl chloride to the amino group of the resulting intermediate. The final product is obtained by methylation of the amine group using methyl iodide. The purity and yield of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate can be improved by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, antitumor, and antiviral activities. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been used as a building block for the synthesis of other bioactive compounds.
Propiedades
IUPAC Name |
methyl 4-[[(Z)-2-chloro-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-22-17(21)13-7-9-14(10-8-13)19-16(20)15(18)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDFOLZATRUXAQ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5869869.png)

![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

methanone](/img/structure/B5869891.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)
![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)